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molecular formula C12H13NO2 B8336346 1-Benzyl-5-oxopyrrolidine-3-carboaldehyde

1-Benzyl-5-oxopyrrolidine-3-carboaldehyde

Cat. No. B8336346
M. Wt: 203.24 g/mol
InChI Key: BDZACHGDVOBVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585886B2

Procedure details

Triethylamine and a pyridine-sulfur trioxide complex were added to a DMSO solution of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one and stirred at room temperature for 2Hours. Thereafter, its work-up and purification were carried out in the standard method to obtain 1-benzyl-5-oxopyrrolidine-3-carboaldehyde. EI: 203.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([N:15]1[CH2:19][CH:18]([CH2:20][OH:21])[CH2:17][C:16]1=[O:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CS(C)=O>[CH2:8]([N:15]1[C:16](=[O:22])[CH2:17][CH:18]([CH:20]=[O:21])[CH2:19]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)CO)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2Hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, its work-up and purification

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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